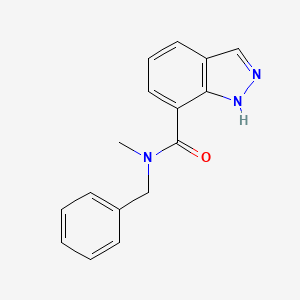
1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: Some methods avoid the use of metals altogether, using reagents like tert-butyl nitrite for nitration and annulation.
Industrial production methods often optimize these routes to achieve higher yields and purity, employing large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. It often acts by:
Inhibiting Enzymes: The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Binding to Receptors: It can bind to various receptors, modulating their activity and affecting cellular signaling pathways.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
2H-Indazole-4-carboxamide: Used as an anti-inflammatory agent.
3-Amino-1H-indazole-1-carboxamide: Exhibits antiproliferative activity against cancer cells.
The uniqueness of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-benzyl-N-methyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(11-12-6-3-2-4-7-12)16(20)14-9-5-8-13-10-17-18-15(13)14/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDHHDSNHBGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B7495946.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)
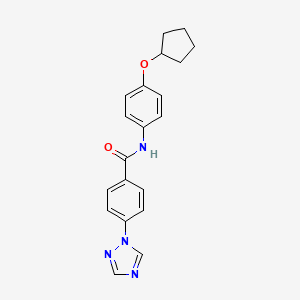
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-3-yl)methanone](/img/structure/B7495962.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B7495969.png)
![7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B7495976.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
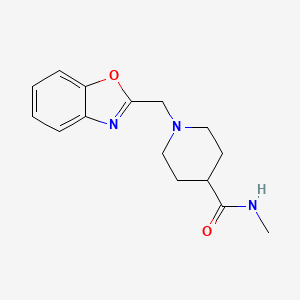
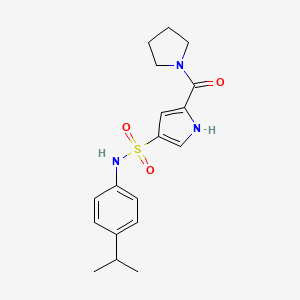
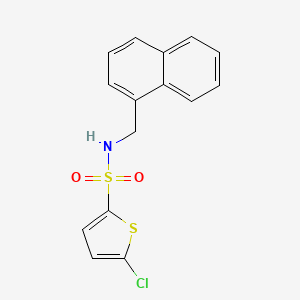
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
